REACTION_SMILES
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[CH3:23][C:24]#[N:25].[Cl:15][S:16](=[O:17])(=[O:18])[N:19]=[C:20]=[O:21].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]2[c:10]([cH:11]1)[NH:9][C:8](=[O:12])[CH2:7]2)([F:13])[F:14].[OH2:22]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]2[c:10]([cH:11]1)[N:9]([C:20]([NH2:19])=[O:21])[C:8](=[O:12])[CH2:7]2)([F:13])[F:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=NS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Cc2ccc(C(F)(F)F)cc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NC(=O)N1C(=O)Cc2ccc(C(F)(F)F)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |